9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that features a xanthene core structure fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions. The xanthene core is then constructed through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the xanthene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The benzodioxole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the xanthene core.
Xanthene: The core structure without the benzodioxole moiety.
Benzodioxole-substituted xanthenes: Compounds with variations in the substitution pattern on the benzodioxole ring.
Uniqueness
9-(1,3-Benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the combination of the xanthene core and the benzodioxole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C20H18O5/c21-12-3-1-5-15-19(12)18(20-13(22)4-2-6-16(20)25-15)11-7-8-14-17(9-11)24-10-23-14/h7-9,18H,1-6,10H2 |
InChI Key |
PXRHMNRRSKOBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC5=C(C=C4)OCO5)C(=O)C1 |
Origin of Product |
United States |
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